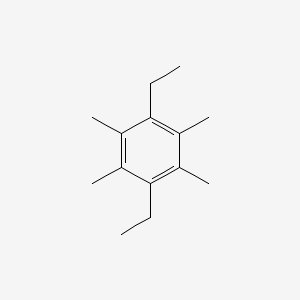
1,4-Diethyl-2,3,5,6-tetramethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diethyl-2,3,5,6-tetramethylbenzene is an aromatic hydrocarbon with the molecular formula C14H22. It consists of a benzene ring substituted with four methyl groups and two ethyl groups. This compound is part of the tetramethylbenzene family, known for its unique structural properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diethyl-2,3,5,6-tetramethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the alkylation of tetramethylbenzene with ethyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound often involves the catalytic alkylation of tetramethylbenzene using ethylene or ethyl chloride. The process is optimized for high yield and purity, with careful control of reaction temperature and pressure to ensure efficient conversion .
Chemical Reactions Analysis
Types of Reactions
1,4-Diethyl-2,3,5,6-tetramethylbenzene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions typically involve hydrogenation in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2 gas, Pd/C catalyst, elevated temperature and pressure.
Substitution: Halogens, nitric acid, sulfuric acid as a catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Fully hydrogenated hydrocarbons.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
1,4-Diethyl-2,3,5,6-tetramethylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds. It is also studied for its reactivity and stability under various conditions.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific aromatic characteristics.
Mechanism of Action
The mechanism of action of 1,4-Diethyl-2,3,5,6-tetramethylbenzene primarily involves its interactions with electrophiles and nucleophiles. The benzene ring’s electron-rich nature makes it susceptible to electrophilic attack, leading to various substitution reactions. The presence of ethyl and methyl groups can influence the compound’s reactivity by providing steric hindrance and electronic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4,5-Tetramethylbenzene: Similar in structure but lacks the ethyl groups, making it less sterically hindered.
1,2-Diethyl-3,4,5,6-tetramethylbenzene: Another isomer with different positioning of ethyl groups, affecting its reactivity and physical properties.
Durene (1,2,4,5-Tetramethylbenzene): Known for its use in the production of pyromellitic dianhydride, a precursor for polyimides.
Uniqueness
1,4-Diethyl-2,3,5,6-tetramethylbenzene is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These characteristics influence its reactivity and make it suitable for specialized applications in chemical synthesis and industrial processes .
Properties
CAS No. |
33962-13-9 |
|---|---|
Molecular Formula |
C14H22 |
Molecular Weight |
190.32 g/mol |
IUPAC Name |
1,4-diethyl-2,3,5,6-tetramethylbenzene |
InChI |
InChI=1S/C14H22/c1-7-13-9(3)11(5)14(8-2)12(6)10(13)4/h7-8H2,1-6H3 |
InChI Key |
IEZOZOZHEGAQQY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(C(=C1C)C)CC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















